N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a biphenyl group, a hydroxypropyl chain, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a hydroxypropyl group.
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the Carboxamide Group: The final step involves the coupling of the triazole ring with a carboxamide group, which can be achieved through an amide bond formation reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the triazole ring or the biphenyl group, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or reduced aromatic systems.
Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues, while the triazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-ethyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl chain and the triazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(25,13-20-18(24)17-12-23(2)22-21-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,25H,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHNVDWMYGCHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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